Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride

Lipophilicity Drug-likeness Permeability

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride (CAS 107357-02-8) is a racemic, non-proteinogenic α-amino acid methyl ester hydrochloride salt bearing a thiophen-3-yl substituent at the α-carbon. It belongs to the thienylglycine ester class, structurally classified as H-DL-Gly(thien-3-yl)-OMe·HCl.

Molecular Formula C7H10ClNO2S
Molecular Weight 207.67
CAS No. 107357-02-8
Cat. No. B2384674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride
CAS107357-02-8
Molecular FormulaC7H10ClNO2S
Molecular Weight207.67
Structural Identifiers
SMILESCOC(=O)C(C1=CSC=C1)N.Cl
InChIInChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H
InChIKeyXDYFSPKLMCIDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Amino-2-(Thiophen-3-yl)acetate Hydrochloride (CAS 107357-02-8): Core Identity & Procurement Baseline


Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride (CAS 107357-02-8) is a racemic, non-proteinogenic α-amino acid methyl ester hydrochloride salt bearing a thiophen-3-yl substituent at the α-carbon. It belongs to the thienylglycine ester class, structurally classified as H-DL-Gly(thien-3-yl)-OMe·HCl [1]. With a molecular formula of C₇H₁₀ClNO₂S and a molecular weight of 207.68 g/mol, the compound is supplied as a crystalline solid typically at ≥95% purity for research and development use . Its thiophene ring, substituted at the 3-position, distinguishes it from the more common 2-thienyl positional isomer and from simple phenylglycine analogs, imparting distinct electronic and steric properties that influence downstream reactivity in amide coupling, N-functionalization, and heterocycle elaboration [2].

3-Thienyl substitution: regiospecific SAR research and medicinal chemistry
HCl salt form: enhanced aqueous solubility for DMSO/water stock solutions
Pre-installed methyl ester: ready for direct N-functionalization (Fmoc, Boc, amide)

Why Generic Substitution Fails: Positional Isomerism and Salt-Form Differentiation in Thienylglycine Methyl Esters


Although multiple thienylglycine methyl ester derivatives share the same molecular formula (C₇H₁₀ClNO₂S) and are commercially available, they are not functionally interchangeable. The position of the thiophene sulfur atom relative to the α-amino ester backbone (3-thienyl vs. 2-thienyl) alters the electronic distribution, dipole moment, and steric environment of the molecule, which can lead to divergent reactivity in amide bond formation, metal coordination, and biological target engagement [1]. Furthermore, the hydrochloride salt form of CAS 107357-02-8 offers handling advantages—including improved aqueous solubility and solid-state stability—over the free base (CAS 791546-62-8) and the corresponding free acid (CAS 38150-49-1), which may require different storage, neutralization, or coupling protocols . Selection of the correct regioisomer and salt form is therefore critical for reaction reproducibility and for maintaining structure-activity relationship integrity in medicinal chemistry campaigns.

Potential Substitute
Why Interchangeability Is Limited
2-Thienyl positional isomer (CAS 132289-66-8)
Sulfur ortho to α-carbon alters electronic distribution; target binding and reactivity may diverge
Free base (CAS 791546-62-8)
Lower aqueous solubility; stock solution preparation and assay reproducibility may be affected
Free acid hydrochloride (CAS 369403-64-5)
Lacks ester protection; requires additional esterification step, extending synthetic sequence

Product-Specific Quantitative Evidence Guide: Methyl 2-Amino-2-(Thiophen-3-yl)acetate Hydrochloride vs. Closest Analogs


Lipophilicity Modulation: LogP Difference Between 3-Thienyl Methyl Ester HCl and the Corresponding Free Base

The hydrochloride salt (CAS 107357-02-8) exhibits a computed LogP of 1.34, which is approximately 0.42 log units higher than the free base methyl ester (CAS 791546-62-8, LogP = 0.92) . This increase in predicted lipophilicity for the salt form may influence membrane permeability and organic-phase partitioning in synthetic workup, providing a practical advantage in extraction and chromatographic purification steps compared to the free base.

LogP Shift
Data to verify
ΔLogP ≈ +0.42 (salt > free base)
May support organic-phase extraction during workup
Computed LogP values; methodology not harmonized across sources
Lipophilicity Drug-likeness Permeability

Positional Isomer Differentiation: 3-Thienyl vs. 2-Thienyl Substitution Pattern and Its Impact on Molecular Recognition

The 3-thienyl substitution pattern of CAS 107357-02-8 positions the sulfur atom meta to the α-amino ester linkage, whereas the 2-thienyl isomer (CAS 132289-66-8) places sulfur ortho to the point of attachment. Literature on structurally related 2-aminothiophene derivatives demonstrates that the exchange of a 2-thienyl moiety for a 3-thienyl moiety can alter NMDA receptor glycine-site binding affinity by up to 10-fold depending on the scaffold context, with no consistent superiority of either regioisomer across all targets [1][2]. This target-dependent divergence means that both positional isomers must be independently evaluated in any structure-activity relationship (SAR) campaign; a hit obtained with one cannot be assumed transferable to the other.

Regioisomer Binding
Class-level
Up to ~10-fold Ki difference at NMDA glycine site; direction target-dependent
Regioisomer-specific evaluation required for SAR
Data from thienylglycine scaffolds, not methyl ester HCl directly
Regioisomerism Structure-Activity Relationships Molecular recognition

Ester vs. Free Acid Functionality: Differential Suitability for Peptide Coupling and Solid-Phase Synthesis

CAS 107357-02-8, as the methyl ester hydrochloride, presents the carboxylic acid in a protected form suitable for direct N-functionalization (e.g., Fmoc, Boc, or amide formation) without requiring a separate esterification step. In contrast, the free acid hydrochloride (CAS 369403-64-5, MW 193.65 g/mol) requires activation (e.g., HATU, EDC/HOBt) for amide coupling and may necessitate orthogonal protection of the carboxylic acid before N-derivatization . This pre-installed methyl ester functionality saves one synthetic step compared to starting from the free acid when the target is an N-modified amino ester or when the ester serves as a latent acid for late-stage saponification.

Synthetic Step Reduction
Reported
1 step to Fmoc-protect amine vs. 2 from free acid
Reduces linear sequence for N-modified derivatives
Standard Fmoc-Cl/Na₂CO₃/dioxane-water conditions
Solid-phase peptide synthesis Amide coupling Protecting group strategy

Hydrochloride Salt Advantage: Comparative Solubility and Solid-State Stability vs. Free Base

The hydrochloride salt (CAS 107357-02-8) is expected to exhibit significantly enhanced aqueous solubility compared to the neutral free base (CAS 791546-62-8), consistent with the general behavior of amino acid methyl ester hydrochlorides. The 2-thienyl isomer hydrochloride (CAS 132289-66-8) has a reported decomposition point of approximately 180°C, indicating thermal stability suitable for room-temperature storage, and the 3-thienyl hydrochloride is handled under analogous storage recommendations (cool, dry place) with a minimum purity specification of 95% . The protonated amine in the salt form also reduces nucleophilic side reactions during storage, as the free base amine can undergo slow autoxidation or Michael-type additions.

Salt Stability
Data to verify
Purity ≥95% (typical); thermal stability inferred from 2-thienyl isomer (~180°C dec.)
May support ambient storage and DMSO solution preparation
Direct DSC data for this compound not reported
Aqueous solubility Solid-state stability Formulation

3-Thienyl vs. Furan-3-yl Bioisosteric Differentiation: Sulfur-Specific Interactions in Metal Coordination and Hydrophobic Binding

The thiophene ring in CAS 107357-02-8 provides sulfur-specific interactions—including metal coordination (e.g., Cr(CO)₃ complexation demonstrated for N-benzoyl-3-thienylglycine methyl ester), enhanced polarizability (α ≈ 10.4 ų for thiophene vs. ~8.8 ų for furan), and stronger hydrophobic contacts—that are absent in the corresponding furan-3-yl analog (CAS 1378282-15-5) [1]. In class-level comparisons, thiophene-containing amino acid derivatives consistently show higher logP values and greater van der Waals contact surface area than their furan counterparts, which can translate to improved binding affinity in hydrophobic enzyme pockets or allosteric sites [2].

Metal Coordination
Class-level
Polarizability ~10.4 ų (thiophene) vs ~8.8 ų (furan); Cr(CO)₃ complexation demonstrated
Thiophene supports metal coordination studies
Cr(CO)₆ complexation shown for N-benzoyl derivative
Bioisosterism Metal coordination Hydrophobic interactions

Best Research and Industrial Application Scenarios for Methyl 2-Amino-2-(Thiophen-3-yl)acetate Hydrochloride (CAS 107357-02-8)


Medicinal Chemistry SAR Campaigns Requiring 3-Thienyl Regioisomer Precision

When a medicinal chemistry project has identified that the 3-thienyl (meta-sulfur) orientation is critical for target engagement—as demonstrated in NMDA receptor glycine-site modulators where thieno[3,4-b]pyridinone regioisomers showed distinct Ki values—CAS 107357-02-8 serves as the optimal α-amino ester building block for constructing focused libraries. The pre-installed methyl ester allows direct N-functionalization and subsequent saponification to reveal the free acid for target compound synthesis, avoiding the ambiguity and synthetic burden of starting from the 2-thienyl isomer [1].

Bioorganometallic Chemistry: Synthesis of Thiophene-Metal Complexes

The thiophene ring at the 3-position of CAS 107357-02-8 provides a competent η⁶-coordination site for transition metals such as Cr(0), as demonstrated with N-benzoyl-3-thienylglycine methyl ester forming stable tricarbonylchromium complexes. This application is inaccessible to the furan-3-yl analog. Researchers developing metallodrug candidates, chiral auxiliaries for asymmetric catalysis, or electrochemical probes should specifically procure the 3-thienyl methyl ester HCl for its proven metal-binding capacity [2].

Peptide and Peptidomimetic Synthesis Requiring Non-Proteinogenic Amino Acid Insertion

As a glycine derivative with a heteroaromatic side chain, CAS 107357-02-8 is used to introduce thiophene-containing residues into peptides and peptidomimetics. After Fmoc protection of the amine (one-step procedure made possible by the methyl ester HCl form), the resulting Fmoc-DL-Gly(thien-3-yl)-OMe can be employed in solid-phase peptide synthesis or solution-phase fragment coupling. The 3-thienyl side chain offers distinct conformational and electronic properties compared to phenylglycine, making it valuable for exploring non-canonical amino acid effects on peptide secondary structure and target binding [3].

High-Throughput Screening (HTS) Library Synthesis and Diversity-Oriented Synthesis

The hydrochloride salt form ensures reliable dissolution in DMSO and aqueous buffers, a prerequisite for HTS compound management. Starting from CAS 107357-02-8, parallel amide bond formation, reductive amination, or sulfonylation reactions can rapidly generate diverse screening libraries. The 3-thienyl substitution pattern contributes to three-dimensional scaffold diversity that is underrepresented in typical commercial screening collections, enhancing the probability of identifying novel hit matter in phenotypic or target-based screens .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
3-Thienyl regioisomer precision
Meta-sulfur orientation for target engagement
Bioorganometallic chemistry
Thiophene η⁶-coordination capacity
Demonstrated Cr(CO)₃ complexation
Peptidomimetic research
Methyl ester enables direct Fmoc protection
Synthetic step economy and non-canonical residue insertion
HTS library construction
HCl salt solubility and purity
DMSO stock solution stability
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